
N-(3-Chloro-4-hydroxybenzoyl)glycine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-Chloro-4-hydroxybenzoyl)glycine is an organic compound that features a benzoyl group substituted with a chlorine atom and a hydroxyl group, attached to a glycine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chloro-4-hydroxybenzoyl)glycine typically involves the acylation of glycine with 3-chloro-4-hydroxybenzoic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired compound in high purity.
化学反应分析
Types of Reactions
N-(3-Chloro-4-hydroxybenzoyl)glycine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like ammonia (NH₃) or sodium thiolate (NaS⁻) under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted benzoyl glycine derivatives depending on the nucleophile used.
科学研究应用
N-(3-Chloro-4-hydroxybenzoyl)glycine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of N-(3-Chloro-4-hydroxybenzoyl)glycine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. For example, it may inhibit certain enzymes involved in inflammation or microbial growth, leading to its potential therapeutic effects.
相似化合物的比较
Similar Compounds
3-Chloro-4-hydroxybenzoic acid: Shares the benzoyl moiety with chlorine and hydroxyl substitutions but lacks the glycine component.
4-Hydroxybenzoyl glycine: Similar structure but without the chlorine atom.
N-(4-Hydroxybenzoyl)glycine: Similar structure but with the hydroxyl group in a different position.
Uniqueness
N-(3-Chloro-4-hydroxybenzoyl)glycine is unique due to the presence of both chlorine and hydroxyl groups on the benzoyl moiety, combined with the glycine component. This unique structure imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
90276-09-8 |
|---|---|
分子式 |
C9H8ClNO4 |
分子量 |
229.62 g/mol |
IUPAC 名称 |
2-[(3-chloro-4-hydroxybenzoyl)amino]acetic acid |
InChI |
InChI=1S/C9H8ClNO4/c10-6-3-5(1-2-7(6)12)9(15)11-4-8(13)14/h1-3,12H,4H2,(H,11,15)(H,13,14) |
InChI 键 |
XJEFUFUWOKGPND-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1C(=O)NCC(=O)O)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


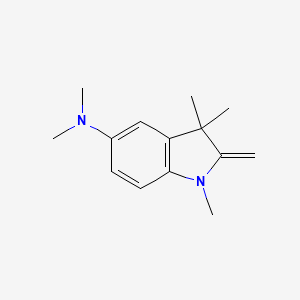




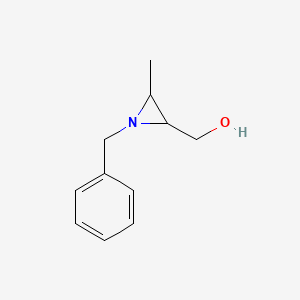
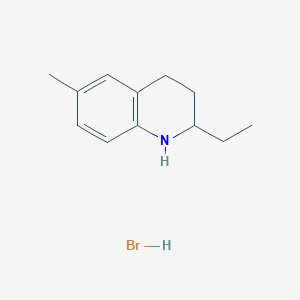
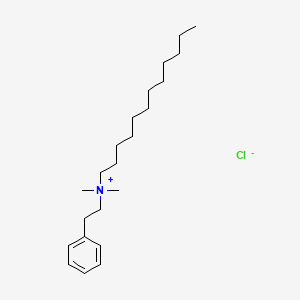

![4-[(2-Chloroethoxy)methyl]-2-ethenyl-1,3-dioxolane](/img/structure/B14352600.png)
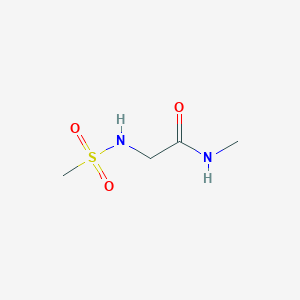
![N-{2-[(Naphthalen-1-yl)methylidene]-2,3-dihydro-1H-inden-1-ylidene}hydroxylamine](/img/structure/B14352620.png)
![1-[2-(Ethylsulfanyl)ethyl]piperidine](/img/structure/B14352621.png)
![3'-(Prop-2-en-1-yl)[1,1'-biphenyl]-2,5-diol](/img/structure/B14352626.png)
